molecular formula C35H42N4O7S B8065447 L-Lysine, N6-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-

L-Lysine, N6-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Cat. No.: B8065447
M. Wt: 662.8 g/mol
InChI Key: ZKHOGJGTGOHNMF-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemically modified derivative of L-lysine, featuring two key structural modifications:

  • N2-position: A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis to shield the α-amino group during solid-phase synthesis .
  • N6-position: A complex sulfonamidoiminomethyl substituent derived from 2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl sulfonyl. This group likely enhances steric bulk and alters solubility or reactivity, making the compound useful in specialized synthetic or biochemical applications .

The molecular formula is C₃₅H₄₂N₄O₆S, with a molecular weight of 670.80 g/mol (estimated).

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-21-22(2)32(23(3)28-18-35(4,5)46-31(21)28)47(43,44)39-37-20-36-17-11-10-16-30(33(40)41)38-34(42)45-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,20,29-30,39H,10-11,16-19H2,1-5H3,(H,36,37)(H,38,42)(H,40,41)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHOGJGTGOHNMF-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Lysine, specifically the compound L-Lysine, N6-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- , is a derivative of the essential amino acid lysine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group and a fluorene-derived carbonyl moiety. Its molecular formula is C21H24N2O4C_{21}H_{24}N_{2}O_{4}, with a molecular weight of approximately 364.43 g/mol. The structural complexity suggests potential interactions within biological systems that merit investigation.

PropertyValue
Molecular FormulaC21H24N2O4
Molecular Weight364.43 g/mol
CAS Number1159680-21-3
AppearanceSolid
SolubilitySoluble in water

Antimicrobial Effects

Research has indicated that lysine derivatives exhibit antimicrobial properties. A study demonstrated that certain lysine-based compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections or as preservatives in food products .

Cardiovascular Health

A notable study investigated the effects of dietary L-lysine on vascular calcification (VC) in rats. The results showed that L-lysine supplementation significantly reduced VC by altering key metabolic pathways associated with calcium and phosphate metabolism. Specifically, it suppressed plasma intact parathyroid hormone levels and improved bone health markers . This suggests that L-lysine may play a protective role against cardiovascular diseases related to mineral imbalances.

Neuroprotective Effects

Emerging evidence points to the neuroprotective properties of lysine derivatives. Compounds similar to L-Lysine have been shown to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative conditions. For instance, studies have indicated that lysine can influence the synthesis of neurotransmitters such as serotonin and dopamine .

Immunomodulatory Effects

Lysine is known to enhance immune function by promoting the production of antibodies and supporting overall immune health. This property is particularly relevant in the context of viral infections where amino acids play a critical role in immune response modulation .

Case Study 1: Vascular Calcification in Rats

In a controlled experiment involving male Sprague-Dawley rats, researchers observed the effects of dietary L-lysine on VC induced by adenine. The study found that L-lysine supplementation nearly completely ameliorated VC compared to control groups receiving low-protein diets without lysine . This highlights the potential for L-lysine in managing vascular health.

Case Study 2: Antimicrobial Activity

A series of tests conducted on lysine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as effective agents in combating bacterial infections .

Comparison with Similar Compounds

Structural Analogues with Fmoc and Alternative Protecting Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance Reference
Target Compound C₃₅H₄₂N₄O₆S 670.80 N2-Fmoc, N6-benzofuranyl-sulfonamidoimine Potential use in peptide synthesis or enzyme inhibition (theoretical)
N2-Fmoc-N6-(4-methoxytrityl)-L-lysine C₄₁H₄₀N₂O₅ 640.78 N2-Fmoc, N6-(4-methoxytrityl) Peptide synthesis; trityl group enhances solubility and stability
N2-acetyl-N6-Fmoc-L-lysine C₂₃H₂₆N₂O₅ 410.46 N2-acetyl, N6-Fmoc Intermediate in selective peptide modification; improves hydrophilicity
L-Lysine monohydrochloride C₆H₁₅ClN₂O₂ 182.65 Unmodified lysine with HCl counterion Animal feed additive, nutritional supplement

Key Observations :

  • The target compound’s N6-benzofuranyl-sulfonamidoimine group distinguishes it from simpler lysine derivatives.
  • Fmoc protection at N2 is standard in peptide synthesis, but the N6 modification suggests a dual-purpose role: protecting the ε-amino group while introducing a reactive or targeting moiety .
Functional Analogues in Enzyme Inhibition and Material Science
Compound Name Structure/Modification Key Findings Reference
L-Lysine ureido derivatives Ureido group at ε-amino position Inhibit aminopeptidase N (APN) with IC₅₀ = 4.51 μM, comparable to Bestatin
Poly(L-lysine)-modified materials Polymeric lysine chains Enhance hydrophilicity of zein membranes; improve neural cell adhesion
L-Lysine-modified hydroxyapatite Surface-bound lysine Improve scaffold bioactivity and osteoblast differentiation

Key Comparisons :

  • Unlike L-lysine ureido derivatives , the target compound’s benzofuranyl-sulfonamidoimine group may target different enzymes (e.g., sulfotransferases or kinases) due to its sulfonyl and aromatic moieties .
  • In material science, the target compound’s Fmoc group could enable covalent incorporation into polymers (e.g., polyamide membranes), similar to how unmodified L-lysine enhances membrane hydrophilicity and antifouling properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.